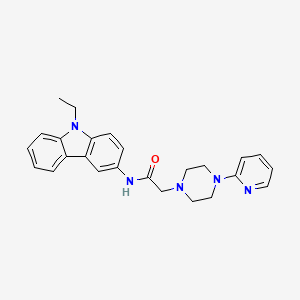
N-(9-Ethyl-9H-carbazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of WAY-639889 involves several synthetic steps. The mother liquor preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The compound is stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Industrial Production Methods
Industrial production methods for WAY-639889 are not extensively documented. the compound is available for research purposes in various quantities, indicating that it is synthesized and stored under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
WAY-639889 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions may also be possible, depending on the reagents and conditions used.
Substitution: Substitution reactions involving WAY-639889 can occur, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving WAY-639889 include dimethyl sulfoxide (DMSO) for dissolution and various solvents for different reaction conditions . The compound is insoluble in water and ethanol, which limits the choice of solvents for certain reactions .
Major Products Formed
Scientific Research Applications
WAY-639889 has several scientific research applications, including:
Mechanism of Action
WAY-639889 exerts its effects by selectively inhibiting neuropeptide Y-5 receptors . These receptors are involved in various physiological processes, including appetite regulation, energy metabolism, and stress response. By inhibiting these receptors, WAY-639889 can modulate these processes, making it a valuable tool for studying the role of neuropeptide Y-5 receptors in health and disease .
Comparison with Similar Compounds
Similar Compounds
Selvigaltin M40 acetate: A chimeric peptide with selective galanin receptor type 2 agonist activity.
Peptide YY (PYY) (3-36), human: A neuropeptide with high affinity for neuropeptide Y receptors.
BMS 193885: Another compound with inhibitory effects on neuropeptide Y receptors.
Uniqueness
WAY-639889 is unique due to its high selectivity and potency in inhibiting neuropeptide Y-5 receptors . This specificity makes it a valuable research tool for studying the physiological and pathological roles of these receptors, distinguishing it from other compounds with broader or less potent effects.
Properties
Molecular Formula |
C25H27N5O |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H27N5O/c1-2-30-22-8-4-3-7-20(22)21-17-19(10-11-23(21)30)27-25(31)18-28-13-15-29(16-14-28)24-9-5-6-12-26-24/h3-12,17H,2,13-16,18H2,1H3,(H,27,31) |
InChI Key |
YWVNRIAMBOCBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




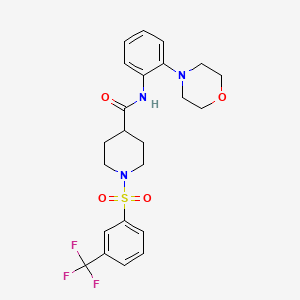
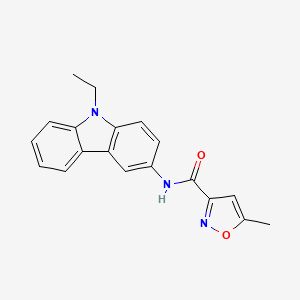
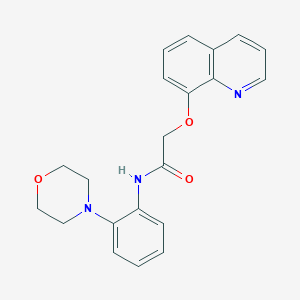


![5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816655.png)
![2-(Benzo[d]thiazol-2-yl)-3-(9H-fluoren-9-yl)-3-oxopropanenitrile](/img/structure/B10816660.png)
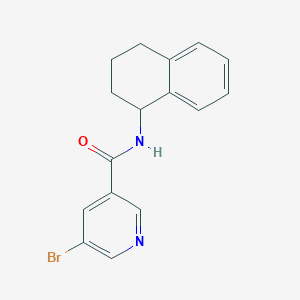
![7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)

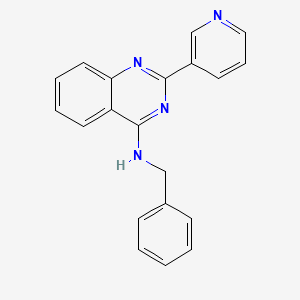
![2-(Benzo[d]thiazol-2-ylmethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B10816680.png)
